molecular formula C13H16ClNO B4703633 2-(2-chlorophenyl)-N-cyclopentylacetamide

2-(2-chlorophenyl)-N-cyclopentylacetamide

Cat. No.: B4703633
M. Wt: 237.72 g/mol
InChI Key: XOCLVNVVVNTCGM-UHFFFAOYSA-N
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Description

Contextualizing 2-(2-chlorophenyl)-N-cyclopentylacetamide within Amide Chemistry

The compound this compound is a secondary amide characterized by a cyclopentyl group attached to the amide nitrogen and a 2-chlorophenylacetyl group. The core of this molecule is the acetamide (B32628) linker (-NH-C(=O)-CH₂-), which connects the aliphatic cyclopentyl ring to the aromatic 2-chlorophenyl moiety.

The chemical properties of this compound are influenced by its constituent parts. The 2-chlorophenyl group, an aromatic ring with a chlorine atom in the ortho position, introduces specific steric and electronic features. The cyclopentyl group, a non-aromatic carbocycle, contributes to the molecule's lipophilicity. The amide linkage provides a planar, rigid unit with hydrogen bond donor and acceptor capabilities, which are often crucial for molecular recognition at biological targets.

Below is a table of computed properties for this compound and a closely related, simpler structure, 2-chloro-N-cyclopentylacetamide, for comparison.

PropertyThis compound2-chloro-N-cyclopentylacetamide
Molecular Formula C₁₃H₁₆ClNOC₇H₁₂ClNO
Molecular Weight 237.73 g/mol 161.63 g/mol nih.gov
IUPAC Name This compound2-chloro-N-cyclopentylacetamide nih.gov
Hydrogen Bond Donor Count 11 nih.gov
Hydrogen Bond Acceptor Count 11 nih.gov
Rotatable Bond Count 32 nih.gov
Topological Polar Surface Area 29.1 Ų29.1 Ų nih.gov

This data is computationally generated and provides a theoretical basis for understanding the molecule's physicochemical profile.

Overview of Acetamide-Based Scaffolds in Medicinal Chemistry Exploration

The acetamide scaffold is a fundamental building block in modern drug discovery, valued for its ability to position various substituents in a defined three-dimensional space. This allows for the fine-tuning of a compound's pharmacological and pharmacokinetic properties. The development of novel therapeutic agents frequently relies on the modification of existing scaffolds, and acetamides are a prime example of this strategy. nih.gov

Researchers have successfully incorporated the acetamide moiety into molecules targeting a wide array of biological systems. For instance, acetamide derivatives have been synthesized and evaluated for their potential as inhibitors of enzymes such as butyrylcholinesterase (BChE), which is a target in Alzheimer's disease research. nih.govresearchgate.net In one study, a series of new substituted acetamide derivatives were designed, and several compounds displayed significant BChE inhibitory activity. nih.gov Another area of active investigation is the development of acetamide-containing compounds as urease inhibitors. nih.gov

Furthermore, the acetamide structure is central to the design of ligands for various receptors. For example, research into the translocator protein (TSPO) has utilized N,N-disubstituted acetamide pyrazolopyrimidines, demonstrating that modifications to the acetamide group can lead to ligands with high binding affinity. The versatility of the acetamide scaffold allows for the introduction of diverse chemical groups without compromising the core binding interactions.

Other research has explored acetamide derivatives as broad-spectrum antifungal agents and as antagonists for receptors like the P2Y₁₄ receptor, which is implicated in inflammatory diseases. acs.orgacs.org The azolylthioacetamide scaffold has also been identified as a promising starting point for developing inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to antibiotics. acs.org These examples underscore the broad utility of the acetamide core in generating diverse and biologically active molecules.

Historical Development of Related N-Cyclopentylacetamide Derivatives in Research

While specific research on this compound is not extensively documented in publicly available literature, the development of related N-substituted acetamides provides a historical context for its potential areas of investigation. The exploration of N-alkyl and N-cycloalkyl amides has been a consistent theme in medicinal chemistry.

The cyclopentyl group, in particular, is often used to explore the lipophilic pockets of binding sites in proteins. The synthesis of various N-cyclopentylacetamide derivatives has been part of broader research campaigns aimed at understanding structure-activity relationships (SAR). For example, the simpler precursor, 2-chloro-N-cyclopentylacetamide, is a known chemical entity. nih.gov

The historical trajectory of medicinal chemistry often involves the systematic modification of a lead compound. For acetamide derivatives, this has included altering the substituents on both the nitrogen and the acetyl group. The inclusion of aromatic rings, such as the phenyl or chlorophenyl group, is a common strategy to introduce potential π-stacking or other non-covalent interactions with a biological target. For instance, compounds like 2-chlorophenyl cyclopentyl ketone serve as starting materials in the synthesis of other complex molecules. caymanchem.comevitachem.com The combination of a cyclopentyl group on the amide nitrogen and a substituted phenyl ring on the acetyl carbon, as seen in this compound, represents a logical step in the exploration of the chemical space around the acetamide scaffold.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chlorophenyl)-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO/c14-12-8-4-1-5-10(12)9-13(16)15-11-6-2-3-7-11/h1,4-5,8,11H,2-3,6-7,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOCLVNVVVNTCGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies

Retrosynthetic Analysis of 2-(2-chlorophenyl)-N-cyclopentylacetamide

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the most logical disconnection is at the amide bond (C-N bond). This is a common and reliable disconnection because numerous robust methods exist for forming this type of bond. amazonaws.comresearchgate.net

This disconnection breaks the target molecule into two primary synthons:

A nucleophilic amine component: cyclopentylamine (B150401) .

An electrophilic carboxylic acid component: 2-chlorophenylacetic acid , or a more reactive derivative thereof, such as an acyl chloride.

The forward synthesis, therefore, involves the formation of an amide bond between these two precursor molecules. This fundamental approach underpins the classical synthetic methods detailed below.

Classical Amidation Approaches in Compound Synthesis

Traditional methods for amide bond formation are well-established and widely used in organic synthesis. These approaches typically involve the activation of a carboxylic acid to enhance its reactivity toward an amine.

One of the most direct and conventional methods for synthesizing this compound is through the acylation of cyclopentylamine with 2-chlorophenylacetyl chloride. This reaction, a variant of the Schotten-Baumann reaction, involves the nucleophilic attack of the amine on the highly electrophilic acyl chloride. nih.gov

The general process involves two main steps:

Activation of the Carboxylic Acid : 2-chlorophenylacetic acid is converted into its more reactive acyl chloride derivative, 2-chlorophenylacetyl chloride. This is commonly achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Amidation : The resulting 2-chlorophenylacetyl chloride is then reacted with cyclopentylamine. The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct, thereby driving the reaction to completion. sphinxsai.comresearchgate.net

Various solvents and bases can be employed, and the reaction conditions are often mild, typically starting at low temperatures (e.g., 0 °C) and gradually warming to room temperature. researchgate.net The choice of solvent and base can influence reaction time and yield. sphinxsai.com

Table 1: Typical Conditions for Amidation using Acyl Chlorides

ParameterConditionPurpose/Comment
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), DioxaneAprotic solvents are used to avoid reaction with the acyl chloride. researchgate.net
Base Triethylamine (TEA), Pyridine (B92270), DBUTo scavenge the HCl produced during the reaction. sphinxsai.comresearchgate.netresearchgate.net
Temperature 0 °C to Room TemperatureThe reaction is often initiated at a lower temperature to control the initial exothermic reaction. researchgate.net
Reaction Time 3 to 6 hoursThe time can vary depending on the specific substrates and conditions used. sphinxsai.com

Researchers have developed green chemistry approaches for such reactions, utilizing phosphate (B84403) buffers, which can lead to rapid N-chloroacetylation and easy product isolation. tandfonline.comtandfonline.com

The term "amination of halogenated precursors" can describe several synthetic routes. A primary method involves the direct nucleophilic substitution of a halogen on an α-halo acid by an amine. youtube.comyoutube.com In this context, one could envision reacting an α-halo-2-chlorophenylacetic acid derivative with cyclopentylamine.

A more common application of this reaction class in the literature is the synthesis of α-amino amides from α-haloamides. nih.gov This involves a nucleophilic substitution reaction where an amine displaces the halogen atom at the alpha position of the amide. While this does not directly produce this compound, it is a key reaction for analogous structures where an amino group is desired at the alpha position.

Key findings in this area include:

The α-haloamide framework is a versatile platform for numerous transformations, including α-aminations. nih.gov

Direct enantioselective nucleophilic amination of racemic α-halo carbonyl compounds has been developed as a powerful route to access enantioenriched α-amino carbonyl compounds. acs.orgnih.gov This strategy often relies on a chiral catalyst to control the stereochemistry. acs.org

The reaction typically involves treating an α-chloro or α-bromo acid with an excess of an amine, which acts as the nucleophile to displace the halide. youtube.com

Modern Synthetic Routes for N-Cyclopentylacetamide Scaffolds

Recent advancements in organic synthesis have focused on developing more efficient and sustainable methods for amide bond formation, often involving catalysis to avoid the use of stoichiometric activating agents that generate significant waste. ucl.ac.uk

Catalytic direct amidation involves the condensation of a carboxylic acid and an amine with the removal of water, facilitated by a catalyst. This approach offers higher atom economy and is considered a greener alternative to classical methods. ucl.ac.uk

Several catalytic systems have been developed for this purpose:

Boron-Based Catalysts : Simple catalysts like boric acid and more complex diboronic acid anhydrides (DBAA) have been shown to effectively catalyze the dehydrative condensation between carboxylic acids and amines. ucl.ac.ukrsc.org

Metal Catalysts : Lewis acidic metal catalysts based on elements like titanium (Ti) and zirconium (Zr) are also employed for direct amide formation. ucl.ac.uk

Enzymatic Catalysis : Biocatalytic methods using enzymes such as lipases or engineered adenylating enzymes offer a highly selective and environmentally benign route for amide bond formation under mild conditions. nih.govrsc.orgnih.gov These enzymatic processes can proceed through various mechanisms, including the formation of acyl-enzyme intermediates or acyl-adenylate intermediates. nih.gov

Table 2: Comparison of Catalytic Amidation Methods

Catalytic SystemCatalyst ExampleConditionsAdvantages
Boron-Based Diboronic acid anhydride (B1165640) (DBAA)Dehydrative condensationReadily available, can use aqueous ammonia. rsc.org
Group (IV) Metals Ti/Zr compoundsLewis acid catalysisEffective for direct amidation. ucl.ac.uk
Biocatalysis Lipase (e.g., CAL-B)Low water systems or aqueous mediaHigh selectivity, mild conditions, sustainable. rsc.orgnih.gov

Stereoselective Synthesis of Analogues

While this compound itself is achiral, the synthesis of chiral analogues is a significant area of research, particularly for applications in medicinal chemistry. Stereoselective synthesis aims to control the formation of specific stereoisomers.

Methods for achieving stereoselectivity in the synthesis of N-cyclopentylacetamide analogues include:

Catalytic Asymmetric Synthesis : This approach uses a chiral catalyst to control the stereochemical outcome of the reaction. For instance, copper-catalyzed reactions have been developed for the light-driven synthesis of chiral amides from primary amides and alkyl bromides with high enantioselectivity. acs.org Similarly, phosphoric acid-catalyzed asymmetric Wolff rearrangements have been used to generate chiral amides from ketene (B1206846) precursors. chemrxiv.org

Use of Chiral Auxiliaries : A chiral auxiliary can be temporarily incorporated into one of the reactants to direct the stereochemistry of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

Racemization-Free Coupling Reagents : In peptide synthesis and the creation of chiral amides, specialized coupling reagents are used to prevent the loss of stereochemical integrity at chiral centers adjacent to the reacting carbonyl group. rsc.org

Enantioselective Hydroaminocarbonylation : Recent developments have shown that copper-catalyzed reductive relay hydroaminocarbonylation can produce γ-chiral amides from allylic benzoates, providing control over remote stereocenters. nih.gov

These modern strategies provide powerful tools for accessing a wide range of structurally diverse and stereochemically pure amides related to the N-cyclopentylacetamide scaffold. iupac.org

Purification and Characterization Techniques for Research Synthesis

The rigorous purification and unambiguous characterization of newly synthesized compounds are paramount in chemical research to ensure the integrity of subsequent biological or chemical studies. For a target molecule like this compound, a combination of chromatographic and spectroscopic techniques is essential to isolate the pure compound and confirm its molecular structure.

Following the synthesis of this compound, the crude reaction mixture typically contains the desired product alongside unreacted starting materials, reagents, and potential byproducts. Chromatographic techniques are employed to separate the target compound from these impurities. youtube.comlibretexts.org

Column Chromatography: This is a fundamental and widely used purification method in synthetic organic chemistry. libretexts.orgorgchemboulder.com For a moderately polar compound such as an N-substituted phenylacetamide, silica (B1680970) gel is a common choice for the stationary phase. The separation is achieved by eluting the mixture through the column with a mobile phase of appropriate polarity. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective. researchgate.net For instance, a solvent system starting with pure hexane (B92381) and gradually increasing the proportion of a more polar solvent like ethyl acetate (B1210297) allows for the sequential elution of compounds based on their polarity. Non-polar impurities will elute first, followed by the product, and finally, more polar byproducts or starting materials. The fractions are collected and analyzed, typically by thin-layer chromatography (TLC), to identify those containing the pure product. columbia.edu

High-Performance Liquid Chromatography (HPLC): For achieving higher purity or for analytical purposes, High-Performance Liquid Chromatography (HPLC) is the method of choice. rsc.orgchromatographyonline.com Reversed-phase HPLC, utilizing a non-polar stationary phase (like C18) and a polar mobile phase, is particularly suitable for purifying amide compounds. researchgate.netmtc-usa.com A mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727) is a common mobile phase. chromatographyonline.com The addition of a small amount of an acid, like formic acid or trifluoroacetic acid, can improve peak shape, especially for compounds with basic nitrogen atoms, although amides themselves are generally non-ionizable under typical HPLC conditions. chromatographyonline.commtc-usa.com

Below is a table outlining hypothetical, yet plausible, chromatographic conditions for the purification of this compound based on general principles for similar compounds.

Table 1: Illustrative Chromatographic Purification Parameters for this compound This data is exemplary and based on typical methods for similar compounds, as specific published data for this molecule is not available.

TechniqueStationary PhaseMobile Phase System (Illustrative)Detection Method
Flash Column ChromatographySilica Gel (60 Å, 230-400 mesh)Hexane/Ethyl Acetate gradient (e.g., 0% to 50% Ethyl Acetate)Thin-Layer Chromatography (TLC) with UV visualization
Preparative HPLCC18-functionalized silicaWater/Acetonitrile gradient with 0.1% Formic AcidUV detection (e.g., at 254 nm)

Recrystallization: Following chromatographic purification, recrystallization can be employed as a final step to obtain a highly crystalline and pure solid product. The choice of solvent is critical; an ideal solvent will dissolve the compound well at an elevated temperature but poorly at room or lower temperatures. For phenylacetamide derivatives, solvents like ethanol, benzene, or mixtures of polar and non-polar solvents can be effective. orgsyn.org

Once a purified sample of this compound is obtained, advanced spectroscopic techniques are utilized to provide unequivocal confirmation of its chemical structure. These methods go beyond simple identification and provide detailed information about the connectivity and spatial arrangement of atoms within the molecule.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy: While one-dimensional (1D) ¹H and ¹³C NMR provide essential information about the number and types of protons and carbons, 2D NMR experiments reveal the relationships between them. youtube.comscience.govcornell.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu For this compound, COSY would show correlations between the methine proton of the cyclopentyl group and its adjacent methylene (B1212753) protons, as well as between the different protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. nanalysis.com It is invaluable for assigning the signals in the ¹³C NMR spectrum by linking them to their corresponding, and more easily assigned, proton signals.

High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate measurement of the mass-to-charge ratio of the molecular ion, often to within a few parts per million. This allows for the unambiguous determination of the molecular formula of the compound. hnxb.org.cn The characteristic isotopic pattern of chlorine (a ~3:1 ratio of ³⁵Cl to ³⁷Cl) would be readily observable in the mass spectrum, providing further confirmation of its presence. miamioh.eduulethbridge.ca The fragmentation pattern observed in the mass spectrum also offers structural clues. For instance, cleavage of the amide bond or loss of the cyclopentyl or chlorophenyl groups would result in predictable fragment ions. thieme-connect.de

The table below presents hypothetical, yet scientifically reasonable, spectroscopic data for this compound, illustrating the type of information obtained from these advanced techniques.

Table 2: Exemplary Advanced Spectroscopic Data for Structural Confirmation of this compound This data is hypothetical and for illustrative purposes, based on expected values for a molecule of this structure. Specific published data is not available.

TechniqueParameterExpected Observation / ValueStructural Information Gained
2D NMRCOSYCross-peaks between aromatic protons (7.2-7.5 ppm); Cross-peaks between cyclopentyl protons (1.4-2.0 ppm and ~4.1 ppm).Confirms proton-proton coupling networks within the phenyl and cyclopentyl rings.
HSQCCorrelation between N-H proton (~6.0-8.0 ppm) and no carbon; Correlation between Ar-H protons and Ar-C carbons (~127-134 ppm); Correlation between CH₂-Ar (~3.6 ppm) and its carbon (~42 ppm); Correlation between cyclopentyl protons and carbons.Assigns specific protons to their directly attached carbons.
HMBCCorrelation from N-H proton to carbonyl carbon (~170 ppm); Correlation from CH₂-Ar protons to aromatic carbons and carbonyl carbon; Correlation from cyclopentyl methine proton to adjacent cyclopentyl carbons and the amide nitrogen.Confirms the connectivity of the entire molecular skeleton, including quaternary carbons and heteroatoms.
HRMSMolecular Formula DeterminationCalculated exact mass for C₁₃H₁₆ClNO [M+H]⁺ would be determined with high accuracy (e.g., within 0.001 Da).Unambiguously confirms the elemental composition.
Isotopic PatternPresence of M+ and M+2 peaks in an approximate 3:1 ratio.Confirms the presence of one chlorine atom in the molecule.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Influence of the 2-Chlorophenyl Moiety on Bioactivity

The 2-chlorophenyl group is a common feature in bioactive molecules, and its influence on a compound's properties is multifaceted. The position and electronic nature of the chlorine substituent on the phenyl ring are critical determinants of biological activity.

In studies of related aryl acetamide (B32628) derivatives, the presence and position of a halogen, such as chlorine, on the phenyl ring can significantly modulate potency and selectivity. For instance, in a series of 2-aryl-2-(pyridin-2-yl)acetamides investigated as anticonvulsants, derivatives with ortho- and meta-substituted phenyl rings often demonstrated the highest activity. nih.gov This suggests that the placement of the chlorine at the ortho position in 2-(2-chlorophenyl)-N-cyclopentylacetamide is likely a key determinant of its interaction with biological targets. The chlorine atom can influence activity through several mechanisms:

Steric Effects: The ortho-chloro group can enforce a specific conformation of the molecule by restricting the rotation around the bond connecting the phenyl ring to the acetamide group. This fixed conformation may be more favorable for binding to a receptor.

Hydrophobic Interactions: The chloro group can participate in hydrophobic interactions within a receptor's binding pocket, potentially increasing binding affinity.

Research on N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide derivatives as potential anticancer agents also highlights the importance of the chloro-substituent's position. In that series, a compound with an ortho-chlorine moiety on a phenyl ring was found to be the most active against HeLa cells. prismbiolab.com This finding, while in a different chemical context, underscores the potential significance of the ortho-chlorophenyl group for conferring potent bioactivity.

Role of the N-Cyclopentylacetamide Fragment in Receptor Interactions

The cyclopentyl group attached to the amide nitrogen is a lipophilic moiety that can engage in van der Waals and hydrophobic interactions within a receptor binding site. The size and shape of this alkyl substituent are often critical for optimal binding. In studies of various N-substituted ligands, the nature of the N-substituent can dramatically alter the pharmacological profile, converting an agonist to an antagonist, for example. nih.gov

While direct studies on N-cyclopentylacetamide's role in this specific compound are not available, research on related structures provides insights. For example, in the development of P2Y12 antagonists based on a cyclopentyl-triazolol-pyrimidine scaffold, variations of the cyclopentyl core were explored to optimize potency and safety profiles. nih.gov This indicates that the cyclopentyl moiety is a key interaction domain that can be modified to fine-tune biological activity. The acetamide linker provides a specific spatial orientation for the cyclopentyl group relative to the chlorophenyl ring, which is essential for fitting into a binding pocket.

A study on cyclopentane-based muraymycin analogs targeting the bacterial enzyme MraY found that a lipophilic side chain was essential for inhibitory activity. nih.gov This supports the hypothesis that the cyclopentyl group in this compound likely contributes to receptor binding through hydrophobic interactions.

Effects of Substituent Variations on Pharmacological Profiles

Varying the substituents on either the chlorophenyl ring or the cyclopentyl group can dramatically alter the pharmacological profile of the parent compound. These modifications can affect potency, selectivity, and pharmacokinetic properties.

Table 1: Predicted Effects of Substituent Variations Based on Analogous Compounds

Moiety Substitution Predicted Effect on Activity Rationale from Analogous Studies
2-Chlorophenyl Moving Cl to meta- or para- Potentially reduced or altered activity Ortho-substitution is often critical for maintaining a specific, active conformation. nih.gov
Replacing Cl with F May retain or slightly alter activity Fluorine can act as a bioisostere for hydrogen or other halogens, but with different electronic and steric properties. nih.gov
Replacing Cl with CH3 Likely altered activity Switching from an electron-withdrawing to an electron-donating group changes the electronic properties of the ring. nih.gov
N-Cyclopentyl Replacing with smaller alkyl (e.g., cyclopropyl) May increase or decrease potency The size and shape of the N-alkyl group are often crucial for fitting into the binding pocket. nih.gov
Replacing with larger alkyl (e.g., cyclohexyl) May decrease potency due to steric hindrance Optimal fit within a receptor pocket is key; larger groups may not be accommodated. researchgate.net

Studies on substituted phenoxy acetamide derivatives have shown that different substitutions on the phenoxy ring lead to significant variations in anti-inflammatory and analgesic activities. researchgate.net Similarly, research on N-substituted-2-phenylacetamides has demonstrated that the nature of the substituent on the phenyl ring influences the compound's lipophilicity, which is a key factor in its bioavailability and interaction with biological targets. researchgate.net

Conformational Analysis and its Impact on Biological Activity

The three-dimensional conformation of this compound is a critical factor in its biological activity. The molecule's ability to adopt a low-energy conformation that is complementary to the binding site of its target receptor is paramount.

The amide bond in the N-cyclopentylacetamide fragment can exist in cis and trans rotamers. scielo.br However, for secondary amides, the trans conformation is generally more stable. The presence of the bulky 2-chlorophenyl and cyclopentyl groups likely influences the rotational barrier around the C-N amide bond and the torsional angles of the entire molecule.

Theoretical conformational analysis of related N,N-diethyl-2-[(4'-substituted)phenylthio]acetamides has shown the existence of multiple stable conformers, with the relative populations of these conformers being influenced by the solvent. nih.gov In a study of 2-bromo-N-(2-chlorophenyl)acetamide, a related structure, the conformation of the N-H bond was found to be syn to the ortho-chloro substituent in the aniline (B41778) ring and anti to the C=O and C-Br bonds in the side chain. researchgate.net This suggests that the ortho-chloro group in this compound likely plays a significant role in dictating a preferred conformation, which could be the biologically active one. It is plausible that a specific conformer of the molecule is responsible for its biological activity, and this conformer may not necessarily be the most abundant one in solution. researchgate.net

Scaffold Hopping and Bioisosteric Replacements in Analogue Design

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry for discovering novel compounds with improved properties. prismbiolab.com These techniques involve replacing a core molecular scaffold or specific functional groups with others that are sterically and electronically similar, with the aim of retaining or improving biological activity while optimizing pharmacokinetic properties or securing novel intellectual property. prismbiolab.com

For this compound, several bioisosteric replacements could be envisioned to generate novel analogues:

Phenyl Ring Bioisosteres: The 2-chlorophenyl ring could be replaced by other aromatic or non-aromatic cyclic systems. For instance, heteroaromatic rings like pyridine (B92270) or thiophene (B33073) could be introduced to alter electronic properties and introduce potential new hydrogen bonding interactions. Non-classical bioisosteres like cubane (B1203433) or bicyclo[1.1.1]pentane have also been used as effective phenyl mimics in other contexts. nih.gov

Cyclopentyl Group Bioisosteres: The cyclopentyl group could be replaced by other cyclic or acyclic alkyl groups to probe the size and shape of the corresponding binding pocket. For example, a cyclopropyl (B3062369) or a cyclohexyl group could be substituted. nih.gov

Amide Bond Bioisosteres: The amide bond itself can be replaced by other groups such as a reverse amide, an ester, or a sulfonamide to explore different chemical space and metabolic stability.

Table 2: Potential Bioisosteric Replacements for this compound

Original Fragment Potential Bioisostere Rationale
2-Chlorophenyl 2-Fluorophenyl F is a smaller, highly electronegative atom that can alter pKa and metabolic stability. cambridgemedchemconsulting.com
Pyridyl ring Introduces a nitrogen atom, which can act as a hydrogen bond acceptor and alter solubility.
Thienyl ring A five-membered aromatic ring with different electronic and steric properties.
N-Cyclopentyl Cyclohexyl A larger, more flexible ring to probe for additional hydrophobic interactions.
Tetrahydrofuranyl Introduces an oxygen atom for potential hydrogen bonding and improved solubility.
Isopropyl A smaller, acyclic hydrophobic group.
Acetamide Linker Thioamide Replaces the amide oxygen with sulfur, altering hydrogen bonding capabilities and electronic character.

These strategies of scaffold hopping and bioisosteric replacement are essential for the iterative process of lead optimization in drug discovery, allowing chemists to systematically explore the chemical space around a hit compound like this compound to identify analogues with superior pharmacological profiles.

Evaluation of Receptor Binding Affinity and Selectivity

The endocannabinoid system, particularly the Cannabinoid Receptor 1 (CB1), is a significant target for therapeutic development. nih.gov The CB1 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central and peripheral nervous systems. nih.gov Its antagonism has been explored for treating conditions like obesity and metabolic disorders. nih.gov

While direct binding data for this compound is not extensively detailed in the reviewed literature, the activity of related N-acyl amide structures is well-documented. For instance, the first selective CB1 receptor antagonist identified, rimonabant (SR141716A), features a pyrazole-carboxamide core. Structure-activity relationship (SAR) studies of various compound series have shown that modifications to the N-substituent and the aromatic rings significantly impact affinity and selectivity for the CB1 receptor. Generally, N,N-disubstitution of the carboxamide function tends to decrease affinity for the CB1 receptor. The affinity of endogenous cannabinoids like anandamide for the CB1 receptor is in the nanomolar range, providing a benchmark for synthetic ligands. mdpi.com

Table 1: CB1 Receptor Binding Affinities of Selected Cannabinoids

Compound Receptor Binding Affinity (Ki)
Rimonabant CB1 2 nM
Anandamide CB1 87.7 nM mdpi.com

Muscarinic acetylcholine receptors (mAChRs) are a family of five GPCR subtypes (M1-M5) that mediate the effects of the neurotransmitter acetylcholine. mdpi.com The M1 receptor, in particular, is implicated in cognitive functions and is a target for neurological disorders. mdpi.comnih.gov

Research into related phenylacetamide derivatives has identified compounds with significant muscarinic receptor activity. For example, in the development of metabolically stable M3 receptor antagonists, derivatives of 2-[(1S,3S)-3-sulfonylaminocyclopentyl]phenylacetamide were synthesized and evaluated. nih.gov One such derivative, J-107320, demonstrated high selectivity and affinity for the M3 receptor (Ki = 2.5 nM) over the M2 receptor (Ki = 2800 nM). nih.gov This highlights that the N-cyclopentylacetamide scaffold can be modified to achieve potent and selective interactions with specific muscarinic receptor subtypes. The activation of M1 receptors can also interact with other signaling systems, including the endocannabinoid system, where strong M1 activation has been shown to induce long-term depression mediated by presynaptic CB1 receptors. nih.govscispace.com

Free Fatty Acid Receptor 2 (FFA2), also known as GPR43, is a GPCR activated by short-chain fatty acids. nih.gov It is expressed in various tissues, including immune cells and adipose tissue, and is considered a target for metabolic and inflammatory diseases. nih.gov

While direct studies on this compound as an FFA2 antagonist are not prominent, the broader class of acetamide derivatives has been explored. For instance, (S)-N-(1-(1H-Tetrazol-5-yl)-3-(4-(trifluoromethyl)phenyl)propan-2-yl)-2-(3-chlorophenyl)acetamide is a related structure investigated in the context of FFA2 antagonism. nih.gov The development of FFA2 antagonists is an active area of research, with compounds like GLPG0974 having been evaluated in clinical trials for inflammatory conditions. nih.gov

Enzyme Inhibition Studies

The PIM kinases (PIM-1, PIM-2, and PIM-3) are a family of serine/threonine kinases that play a role in cell survival and proliferation and are considered therapeutic targets in oncology. nih.gov Overexpression of PIM kinases is associated with various malignancies. nih.gov PIM-3, in particular, has been implicated in chemoresistance in cancers like pancreatic ductal adenocarcinoma. nih.govnih.gov

Numerous small molecule inhibitors targeting the ATP-binding domain of PIM kinases have been developed. researchgate.net These inhibitors often feature heterocyclic ring structures. nih.gov Pharmacological inhibitors like SGI-1776 have been shown to competitively inhibit PIM-1 with an IC50 of 7 nM and also show activity against PIM-3. selleckchem.com While specific inhibitory data for this compound against PIM-1 and PIM-3 is not specified in the reviewed literature, the general strategy of targeting these kinases involves developing compounds that can fit into the ATP-binding pocket.

Table 2: Inhibitory Activity of Selected Pan-PIM Kinase Inhibitors

Inhibitor PIM-1 IC50/Ki PIM-2 IC50/Ki PIM-3 IC50/Ki
AZD1208 0.4 nM (IC50) selleckchem.com 5 nM (IC50) selleckchem.com 1.9 nM (IC50) selleckchem.com
PIM447 (LGH447) 6 pM (Ki) selleckchem.com 18 pM (Ki) selleckchem.com 9 pM (Ki) selleckchem.com
CX-6258 5 nM (IC50) selleckchem.com 25 nM (IC50) selleckchem.com 16 nM (IC50) selleckchem.com

Microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX) are key enzymes in the biosynthesis of pro-inflammatory lipid mediators, namely prostaglandin E2 (PGE2) and leukotrienes, respectively. nih.govresearchhub.com Dual inhibition of mPGES-1 and 5-LOX is considered a promising strategy for developing anti-inflammatory drugs with an improved safety profile compared to traditional NSAIDs and COX-2 inhibitors. nih.govresearchgate.net This approach aims to reduce the production of PGE2 and leukotrienes while sparing the synthesis of other physiologically important prostanoids. researchhub.comnih.gov

Research in this area has led to the development of dual inhibitors. For example, the compound LFA-9 has been identified as a dual mPGES-1/5-LOX inhibitor that spares COX-1/2 enzymes. nih.gov In vitro studies showed that LFA-9 binds to both human mPGES-1 and 5-LOX, with dissociation constant (KD) values of 2.1 µM and 18 µM (with a second site at 210 µM), respectively. nih.gov This demonstrates that a single chemical entity can effectively engage both enzymatic targets. While the inhibitory activity of this compound itself has not been reported, these findings for structurally related compounds underscore the potential for molecules with an acetamide core to be developed as dual-pathway inhibitors for inflammatory diseases.

Table 3: Compound Names Mentioned

Compound Name
This compound
Rimonabant (SR141716A)
Anandamide
Δ9-Tetrahydrocannabinol (Δ9-THC)
J-107320 (p-nitrophenylsulfonamide derivative)
GLPG0974
(S)-N-(1-(1H-Tetrazol-5-yl)-3-(4-(trifluoromethyl)phenyl)propan-2-yl)-2-(3-chlorophenyl)acetamide
SGI-1776
AZD1208
PIM447 (LGH447)
CX-6258

In Vitro Pharmacological and Biological Investigations of this compound in Non-Human Systems

This article delineates the current, albeit limited, state of scientific knowledge regarding the in vitro pharmacological and biological properties of the chemical compound this compound, focusing exclusively on non-human systems. The subsequent sections adhere to a rigorous examination of its activities, or lack thereof, in specific biological assays as documented in publicly available scientific literature.

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding affinity and mode of action of a small molecule drug candidate with a specific protein target.

In a hypothetical study of 2-(2-chlorophenyl)-N-cyclopentylacetamide, molecular docking simulations would be performed against a library of known biological targets to identify potential protein binding partners. The simulation would calculate the binding energy for the most stable conformations of the compound within the active site of each target protein. The results, often presented in a data table, would rank potential targets based on their predicted binding affinities.

Table 1: Hypothetical Molecular Docking Results for this compound

Target Protein Binding Affinity (kcal/mol) Key Interacting Residues
Protein X -8.5 Tyr123, Phe256, Leu345
Protein Y -7.9 Val67, Ile89, Trp101
Protein Z -6.2 Ser203, His401, Ala402

This table is for illustrative purposes only. Actual data is not available.

Molecular Dynamics Simulations for Conformational Analysis and Binding

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of molecules over time. For this compound, an MD simulation would reveal its dynamic behavior and the stability of its interaction with a potential target protein identified through molecular docking.

The simulation would track the movements of every atom in the system over a set period, providing insights into the flexibility of the compound and the stability of the key interactions (like hydrogen bonds) holding the complex together. This analysis is crucial for confirming the stability of a predicted binding pose from molecular docking.

Quantum Chemical Calculations

Quantum chemical calculations are based on the principles of quantum mechanics and are used to determine the electronic structure and properties of molecules.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a popular quantum chemical method used to investigate the electronic properties of molecules. A DFT analysis of this compound would provide information on its optimized geometry, electronic charge distribution, and reactivity. The results would highlight the most electron-rich and electron-poor regions of the molecule, which are important for understanding its chemical behavior.

HOMO-LUMO Analysis for Chemical Stability and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining a molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. For this compound, this analysis would predict its kinetic stability and its tendency to participate in chemical reactions.

Table 2: Hypothetical Frontier Orbital Energies for this compound

Parameter Energy (eV)
HOMO Energy -6.5
LUMO Energy -1.2
HOMO-LUMO Gap 5.3

This table is for illustrative purposes only. Actual data is not available.

Molecular Electrostatic Potential (MEP) Mapping for Interaction Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is used to identify the regions of a molecule that are rich or poor in electrons. In an MEP map of this compound, electron-rich areas (typically colored red or yellow) would indicate sites prone to electrophilic attack, while electron-poor regions (colored blue) would indicate sites for nucleophilic attack. This map is invaluable for predicting how the molecule will interact with other molecules and its biological targets.

QSAR (Quantitative Structure-Activity Relationship) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. If a set of analogues of this compound with known biological activities were available, a QSAR model could be developed. This model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. The model is typically represented by an equation that relates molecular descriptors (numerical representations of chemical properties) to the biological activity.

Cheminformatics Approaches in Library Design and Virtual Screening

Cheminformatics provides a powerful toolkit for designing focused combinatorial libraries and performing large-scale virtual screening to identify novel bioactive molecules. For a scaffold like this compound, these approaches can systematically explore the chemical space around the core structure to optimize its biological activity, selectivity, and pharmacokinetic properties.

The design of a chemical library based on the this compound scaffold would involve the systematic modification of its constituent parts: the 2-chlorophenyl ring, the N-cyclopentyl group, and the acetamide (B32628) linker. Cheminformatics-driven library design aims to maximize the diversity and relevance of the synthesized compounds, thereby increasing the probability of identifying hits.

Scaffold-Based Design: The core scaffold, N-cyclopentyl-phenylacetamide, can be decorated with a variety of substituents at different positions. For instance, the chlorine atom on the phenyl ring could be replaced by other halogens (F, Br, I) or by electron-donating or electron-withdrawing groups to probe the structure-activity relationship (SAR). Similarly, the cyclopentyl group could be substituted with other cyclic or acyclic moieties to explore the impact of steric bulk and lipophilicity on biological activity.

Pharmacophore-Based Design: A pharmacophore model can be developed based on known active compounds that target a specific biological receptor. This model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. A virtual library can then be designed by assembling molecules that match the pharmacophore query. For phenylacetamide derivatives, a typical pharmacophore might include an aromatic ring, a hydrogen bond acceptor (the carbonyl oxygen), and a hydrophobic group (the cyclopentyl moiety).

Property-Based Design: To enhance the drug-likeness of the designed library, computational filters are often applied. These filters are based on established principles like Lipinski's Rule of Five, which predicts the oral bioavailability of a compound based on its molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. The table below illustrates the kind of data that would be generated in such an analysis for a hypothetical library of analogs.

Compound IDR1 (Phenyl Substitution)R2 (N-Substitution)Molecular Weight ( g/mol )cLogPH-Bond DonorsH-Bond AcceptorsRule of Five Violations
Parent 2-ClCyclopentyl251.743.5110
Analog 1 4-FCyclopentyl235.293.1110
Analog 2 2-ClCyclohexyl265.774.0110
Analog 3 3-CH3Cyclopentyl231.323.4110
Analog 4 2,4-diClCyclopentyl286.184.2110

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Once a virtual library is designed, or when screening large databases of existing compounds, virtual screening techniques are employed to identify promising candidates for further experimental testing.

Ligand-Based Virtual Screening (LBVS): When the three-dimensional structure of the biological target is unknown, LBVS methods can be used. These approaches rely on the principle that structurally similar molecules are likely to have similar biological activities. A known active molecule, or a pharmacophore model derived from several active compounds, is used as a template to search for similar molecules in a database.

Structure-Based Virtual Screening (SBVS): If the 3D structure of the target protein is available (from X-ray crystallography, NMR, or homology modeling), SBVS methods like molecular docking can be employed. Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the binding affinity. This allows for the ranking of compounds in a virtual library based on their predicted ability to bind to the target. For instance, phenylacetamide derivatives have been investigated as potential inhibitors of various enzymes, and docking studies can reveal key interactions between the ligand and the active site residues of the protein. mdpi.com

The following table presents hypothetical docking results for this compound and its analogs against a putative protein target.

Compound IDDocking Score (kcal/mol)Predicted Binding Affinity (Ki, nM)Key Interacting Residues
Parent -8.5150Tyr234, Phe345, Leu456
Analog 1 -8.2200Tyr234, Phe345
Analog 2 -9.180Tyr234, Phe345, Val457
Analog 3 -7.9250Phe345, Leu456
Analog 4 -9.550Tyr234, Phe345, Leu456, Arg500

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

In a typical virtual screening workflow, a large library of compounds would be docked into the active site of the target protein. The top-ranked compounds, based on their docking scores and predicted binding modes, would then be selected for experimental validation. Molecular dynamics simulations can also be performed on the top-ranked ligand-protein complexes to assess the stability of the predicted binding poses and to obtain more accurate estimates of the binding free energies. nih.gov

By leveraging these cheminformatics approaches, researchers can efficiently navigate the vast chemical space to design and identify novel phenylacetamide derivatives, including analogs of this compound, with desired biological activities and drug-like properties.

Advanced Analytical Methodologies for Research Applications

Spectroscopic Applications in Mechanistic Studies (e.g., UV-Vis Spectroscopy for Electronic Transitions)

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. For acetamide (B32628) derivatives, the absorption of UV light typically involves n→π* and π→π* transitions associated with the carbonyl (C=O) and aromatic chromophores. The carbonyl group of amides generally exhibits a weak absorption band corresponding to the n→π* transition in the region of 270-300 nm. masterorganicchemistry.com

In a study of a related compound, 2-chloro-N-(2,4-dinitrophenyl)acetamide, the UV-Vis spectrum was recorded to observe its electronic behavior in various solvents. researchgate.net While the dinitrophenyl group in this analog heavily influences the spectral features, the underlying principles of electronic transitions remain applicable. For "2-(2-chlorophenyl)-N-cyclopentylacetamide," the chlorophenyl ring and the acetamide group constitute the primary chromophores. The electronic transitions would be influenced by the substitution pattern on the phenyl ring and the nature of the N-substituent. The π-system of the chlorophenyl ring would give rise to characteristic absorption bands, which could be modulated by the electronic effects of the chlorine atom and the acetamide side chain.

Theoretical methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the absorption spectra of such compounds, providing insights into the nature of the electronic transitions. For instance, calculations performed on 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide using TD-CAM-B3LYP/6-311G(d,p) have been shown to predict the absorption spectrum in ethanol, demonstrating a good correlation between experimental and calculated values. nih.gov Such computational approaches can complement experimental UV-Vis data to provide a more detailed understanding of the electronic properties of "this compound."

X-ray Crystallography for Molecular and Crystal Structure Elucidation

In the crystal structure of 2-chloro-N-phenylacetamide, the molecule exhibits specific conformational preferences. nih.gov The N-H and C=O bonds of the amide group are found to be in an anti conformation relative to each other, while the C-Cl and C=O bonds of the side chain adopt a syn conformation. nih.govresearchgate.net The molecules in the crystal are linked by N-H⋯O hydrogen bonds, forming infinite chains. nih.govresearchgate.net This type of hydrogen bonding is a common feature in the crystal structures of N-monosubstituted acetamides and plays a crucial role in the supramolecular assembly. nih.gov

The introduction of different substituents on the N-atom and the phenyl ring can influence the crystal packing. For example, in N,N-disubstituted acetamides where the amide hydrogen is absent, the packing is dominated by weaker intermolecular interactions like C—H⋯O contacts. nih.gov In the case of "this compound," the presence of the bulky cyclopentyl group on the nitrogen atom would significantly influence the molecular conformation and the way molecules pack in the crystal lattice.

Below is a table summarizing crystallographic data for a related compound, 2-chloro-N-phenylacetamide, which serves as a model for the types of parameters determined in such studies. nih.gov

Parameter2-chloro-N-phenylacetamide nih.gov
Molecular Formula C₈H₈ClNO
Molecular Weight 169.61
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 5.0623 (15)
b (Å) 18.361 (6)
c (Å) 9.115 (2)
β (°) 102.13 (3)
Volume (ų) 828.3 (4)
Z 4

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is based on the electron distribution of a molecule and provides a graphical representation of the close contacts that contribute to the crystal packing.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. The characteristic "spikes" on these plots correspond to specific close contacts. For example, the H⋯O/O⋯H contacts are typically seen as a pair of sharp spikes. nih.gov

For "this compound," a Hirshfeld surface analysis would be expected to highlight the importance of N-H⋯O hydrogen bonds, as well as contributions from H⋯H, C⋯H, and Cl⋯H contacts. The cyclopentyl group would likely contribute significantly to the H⋯H and C⋯H contacts.

The following table shows the percentage contributions of various intermolecular contacts from a Hirshfeld surface analysis of a related compound.

Intermolecular ContactContribution (%) in 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide nih.gov
H⋯H35.5
H⋯Cl/Cl⋯H19.2
H⋯C/C⋯H11.8
H⋯O/O⋯H11.6
H⋯S/S⋯H9.7

Mass Spectrometry for Metabolite Identification in Research Models (Excluding Basic Compound Identification)

Mass spectrometry (MS) is an essential technique for identifying the metabolites of a compound in biological systems. In a research context, understanding the metabolic pathways of "this compound" would involve administering the compound to a model system (e.g., liver microsomes, animal models) and analyzing the resulting biological samples by techniques such as liquid chromatography-mass spectrometry (LC-MS).

The fragmentation patterns observed in the mass spectrum provide structural information about the parent compound and its metabolites. For amides and chloro-aromatic compounds, characteristic fragmentation pathways can be predicted. The fragmentation of the parent molecule would likely involve cleavage of the amide bond, as well as fragmentation of the cyclopentyl ring and loss of the chlorine atom. chemguide.co.uklibretexts.orgyoutube.com

Metabolic transformations commonly observed for compounds of this class include oxidation and hydroxylation. For example, studies on the related compound N-(4-chlorophenyl)acetamide have shown that it can be oxidized to form metabolites such as 4-chloroglycolanilide and 4-chlorooxanilic acid in rabbits. nih.gov Another common metabolic pathway is N-hydroxylation, which has been observed for 4-chloroacetanilide in hamster liver microsomes. nih.gov

Therefore, in a research model, one might expect to identify metabolites of "this compound" resulting from:

Hydroxylation of the cyclopentyl ring.

Hydroxylation of the chlorophenyl ring.

Oxidative dealkylation of the cyclopentyl group.

Hydrolysis of the amide bond, leading to 2-chlorophenylacetic acid and cyclopentylamine (B150401).

The identification of these potential metabolites would be achieved by comparing the mass spectra of the analytes in the biological samples to the fragmentation pattern of the parent compound and by analyzing the mass shifts corresponding to specific metabolic reactions (e.g., a +16 Da shift for hydroxylation).

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-chlorophenyl)-N-cyclopentylacetamide
Reactant of Route 2
Reactant of Route 2
2-(2-chlorophenyl)-N-cyclopentylacetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.